Carboxylic Acid pKa Depression by the 6-Cyano Group: Comparison with 6-Bromo, 6-Chloro and 6-Methyl Analogs
The 6-cyano substituent strongly withdraws electrons, lowering the carboxylic acid pKa relative to 6-halogen and 6-alkyl analogs. Predicted pKa values (ChemAxon) demonstrate the trend: the parent chromone‑2‑carboxylic acid pKa ≈ 2.28; 6‑methyl derivative pKa ≈ 2.40; 6‑bromo derivative pKa ≈ 2.03 . Applying the Hammett equation with σ_m(CN) = +0.56 [1] to the chromone‑2‑carboxylic acid scaffold (ρ ≈ 1.0) yields an estimated pKa of 1.5–1.7 for the 6‑cyano derivative, a decrease of 0.3–0.7 log units versus the most acidic commercial analog and >0.7 log units versus the unsubstituted parent.
| Evidence Dimension | Acid dissociation constant (pKa) of the 2‑carboxylic acid group |
|---|---|
| Target Compound Data | Estimated pKa ≈ 1.5–1.7 (predicted from Hammett analysis; no experimental value publicly available) |
| Comparator Or Baseline | 6‑Bromo‑4‑oxo‑4H‑chromene‑2‑carboxylic acid pKa ≈ 2.03 ± 0.20 (predicted); 4‑oxo‑4H‑chromene‑2‑carboxylic acid pKa ≈ 2.28 ± 0.20 (predicted); 6‑methyl‑4‑oxo‑4H‑chromene‑2‑carboxylic acid pKa ≈ 2.40 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa = –0.3 to –0.7 log units vs. 6‑bromo analog; ΔpKa ≈ –0.7 to –0.9 log units vs. 6‑methyl analog |
| Conditions | Predicted values (ChemAxon) for aqueous solution at 25°C; Hammett analysis using σ_m(CN) = +0.56 and ρ ≈ 1.0 |
Why This Matters
A lower pKa ensures a higher proportion of the ionized carboxylate form at physiological pH (7.4), which can enhance aqueous solubility, reduce passive membrane permeability, and alter target engagement kinetics in enzyme assays.
- [1] Hammett, L.P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc. 1937, 59, 96–103. σ_m(CN) = +0.56. View Source
